[1-(4-Methylphenyl)ethylidene]malononitrile
Overview
Description
[1-(4-Methylphenyl)ethylidene]malononitrile: is an organic compound often utilized as a building block in organic synthesis. It is a versatile intermediate in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, thiazoles, and pyrroles. This compound is known for its utility in creating complex molecular structures, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylphenyl)ethylidene]malononitrile typically involves the condensation of 4-methylbenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: [1-(4-Methylphenyl)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Methylphenyl)ethylidene]malononitrile is used as a precursor for synthesizing various heterocyclic compounds, which are essential in developing pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: This compound’s derivatives have shown potential in biological applications, including antiviral, anticancer, and antimicrobial activities. Researchers are exploring its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of advanced materials and specialty chemicals. Its versatility makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which [1-(4-Methylphenyl)ethylidene]malononitrile exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
- [1-(4-Chlorophenyl)ethylidene]malononitrile
- [1-(4-Methoxyphenyl)ethylidene]malononitrile
- [1-(4-Nitrophenyl)ethylidene]malononitrile
Comparison: Compared to its analogs, [1-(4-Methylphenyl)ethylidene]malononitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to differences in the physical and chemical properties, making it suitable for specific applications.
Properties
IUPAC Name |
2-[1-(4-methylphenyl)ethylidene]propanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-9-3-5-11(6-4-9)10(2)12(7-13)8-14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJLFIDPXBVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294820 | |
Record name | [1-(4-methylphenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3111-61-3 | |
Record name | NSC98325 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1-(4-methylphenyl)ethylidene]malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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